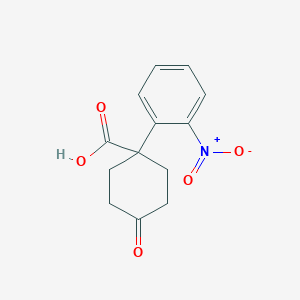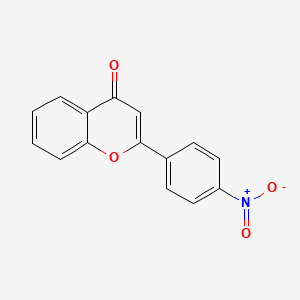
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate protecting group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Boc2O in dichloromethane with triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of Boc-protected amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected form of the corresponding amine, allowing for selective deprotection and further functionalization .
Biology and Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. The protected amino group allows for selective modification, which is crucial in the development of pharmaceuticals .
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials that require specific functional groups for their properties .
Wirkmechanismus
The mechanism of action of tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is primarily related to its ability to act as a protected amine. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various chemical reactions. This selective deprotection is crucial in multi-step organic syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl (2-aminoethyl)carbamate: Another compound with a tert-butyl carbamate protecting group, but with a different amine structure.
Uniqueness
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its specific structure, which combines a protected amine with a hydroxyl group on an indane scaffold. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2R)-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-12-10-7-9(15)5-4-8(10)6-11(12)17/h4-5,7,11-12,17H,6,15H2,1-3H3,(H,16,18)/t11-,12-/m1/s1 |
InChI-Schlüssel |
AYPVOOGPVHDANQ-VXGBXAGGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=C1C=C(C=C2)N)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1C(CC2=C1C=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)




![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)





